molecular formula C6H8N2O2S B2461670 1H-Imidazole, 5-(cyclopropylsulfonyl)- CAS No. 1514898-30-6

1H-Imidazole, 5-(cyclopropylsulfonyl)-

Cat. No.: B2461670
CAS No.: 1514898-30-6
M. Wt: 172.2
InChI Key: WYRIYOVFTDITEA-UHFFFAOYSA-N
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Description

Significance of Imidazole (B134444) Scaffolds in Molecular Design

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone in molecular design and medicinal chemistry. nih.govchemijournal.com Its prevalence in nature, notably in the essential amino acid histidine and in purine (B94841) nucleosides, underscores its fundamental role in biological systems. chemijournal.com The unique physicochemical properties of the imidazole scaffold make it a "privileged structure" for drug development.

The key attributes contributing to its significance include:

Electronic Properties: The imidazole ring is electron-rich and aromatic, which allows it to participate in various non-covalent interactions. nih.gov Its ability to act as both a hydrogen bond donor and acceptor, coupled with its capacity for ion-dipole and cation-π interactions, enables it to bind effectively to a wide array of biological targets like enzymes and receptors. nih.gov

Amphoteric Nature: Imidazole is amphoteric, meaning it can function as both a weak acid and a weak base. humanjournals.com This characteristic is crucial for modulating the solubility and pharmacokinetic properties of a drug molecule.

Synthetic Versatility: The imidazole core can be readily functionalized at multiple positions, allowing chemists to systematically modify its structure to optimize potency, selectivity, and metabolic stability. nih.govmdpi.com

These properties have led to the incorporation of the imidazole scaffold into a multitude of approved drugs with diverse therapeutic applications, demonstrating its broad utility in medicinal chemistry. nih.gov

Table 1: Examples of Pharmacological Activities of Imidazole-Containing Compounds
Pharmacological ActivityMechanism/Target Class (if known)Reference Example(s)
AnticancerKinase Inhibition, DNA Binding, Tubulin Polymerization InhibitionDacarbazine, Misonidazole
AntifungalInhibition of ergosterol (B1671047) synthesisClotrimazole, Miconazole
Antimicrobial/AntiprotozoalDNA damageMetronidazole, Tinidazole
Anti-inflammatoryCOX-2 InhibitionCelecoxib (contains a pyrazole (B372694), a related azole)
AntihypertensiveAngiotensin II receptor antagonismLosartan

Rationale for the Cyclopropylsulfonyl Moiety in Chemical Structures

The cyclopropylsulfonyl moiety combines two functional groups that are increasingly utilized in modern drug design: the cyclopropyl (B3062369) ring and the sulfonyl group. Each contributes distinct advantages to a molecule's profile.

The Cyclopropyl Group: This small, strained three-membered ring is not merely a simple alkyl substituent. Its unique geometry and electronic properties offer several benefits:

Metabolic Stability: The C-H bonds in a cyclopropyl ring are stronger than those in typical aliphatic chains, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. This can increase a drug's half-life and reduce the potential for drug-drug interactions.

Conformational Rigidity: The rigid nature of the cyclopropyl ring restricts the conformations a molecule can adopt. This can lead to higher binding affinity for a target protein by reducing the entropic penalty of binding. It also serves as a rigid linker or a replacement for an alkene.

Improved Physicochemical Properties: The introduction of a cyclopropyl group can modulate properties such as lipophilicity and permeability, potentially enhancing a compound's ability to cross biological membranes.

The Sulfonyl Group: The sulfone functional group (-SO2-) and its derivatives are integral to many therapeutic agents. The rationale for its inclusion includes:

Hydrogen Bonding Capability: The two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors. This allows for potent interactions with biological targets, contributing significantly to binding affinity.

Chemical Stability: Sulfones are generally stable to metabolic degradation, contributing to a favorable pharmacokinetic profile.

Bioisosteric Replacement: It can serve as a bioisostere for other functional groups, such as ketones or amides, to fine-tune a molecule's properties.

When combined, the cyclopropylsulfonyl group offers a way to introduce the conformational and metabolic benefits of the cyclopropyl ring alongside the potent hydrogen-bonding and polarity characteristics of the sulfonyl group. Aryl cyclopropyl sulfones, for instance, have been utilized in the development of glucokinase activators for treating type 2 diabetes. nih.gov

Table 2: Physicochemical Properties of Core Moieties
MoietyKey Physicochemical PropertyImpact in Molecular Design
ImidazoleAromatic, Amphoteric, H-bond donor/acceptorVersatile binding interactions, tunable solubility
CyclopropylStrained ring, increased s-character in C-C bondsMetabolic stability, conformational rigidity
SulfonylPolar, strong H-bond acceptorEnhanced binding affinity, improved solubility

Positioning of 1H-Imidazole, 5-(cyclopropylsulfonyl)- as a Lead or Scaffold Compound

A lead compound in drug discovery is a chemical starting point that exhibits a desired biological activity, which can then be optimized to create a drug candidate. A scaffold is a core molecular framework upon which various substituents can be built.

Given the absence of specific biological data for 1H-Imidazole, 5-(cyclopropylsulfonyl)-, its potential must be inferred from its structure. The combination of the biologically active imidazole core with the property-enhancing cyclopropylsulfonyl group positions this molecule as a highly promising scaffold or lead compound for several reasons:

Integrated Design: The molecule synergistically combines a proven pharmacophore (imidazole) with a group known to improve drug-like properties (cyclopropylsulfonyl). The sulfonyl group at the 5-position of the imidazole ring could interact with a specific region of a target's binding site, while the cyclopropyl group provides metabolic stability.

Vectors for Optimization: The structure possesses clear points for chemical modification. The nitrogen at position 1 of the imidazole ring is a common site for substitution, allowing for the exploration of different side chains to probe a binding pocket and fine-tune properties like potency and selectivity.

Potential Therapeutic Areas: Based on the known activities of imidazole and sulfonyl-containing compounds, 1H-Imidazole, 5-(cyclopropylsulfonyl)- could serve as a starting point for developing agents in oncology, infectious diseases (antibacterial, antifungal), or inflammatory conditions. researchgate.net For example, numerous imidazole derivatives possessing terminal sulfonamides have been investigated as potential kinase inhibitors in cancer therapy. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-cyclopropylsulfonyl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c9-11(10,5-1-2-5)6-3-7-4-8-6/h3-5H,1-2H2,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRIYOVFTDITEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)C2=CN=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1h Imidazole, 5 Cyclopropylsulfonyl and Its Analogs

Strategies for Imidazole (B134444) Ring Formation

The construction of the imidazole ring is a fundamental step in the synthesis of 1H-Imidazole, 5-(cyclopropylsulfonyl)-. Various classical and modern synthetic methods can be employed to create this heterocyclic core.

Condensation Reactions for Imidazole Ring Synthesis

One of the most common and established methods for imidazole synthesis involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. This is famously known as the Debus-Radziszewski imidazole synthesis. otago.ac.nz In a typical procedure, a mixture of a dicarbonyl compound (like glyoxal), an aldehyde, and a source of ammonia (such as ammonium (B1175870) acetate) are heated together, often in a solvent like acetic acid, to yield the corresponding substituted imidazole. nih.gov

Another powerful method is the Van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. nih.gov This reaction involves the [3+2] cycloaddition of TosMIC with an aldimine, which can be pre-formed or generated in situ from an aldehyde and a primary amine. nih.gov The reaction proceeds under basic conditions and provides a versatile route to a variety of substituted imidazoles. nih.gov

A variety of catalysts and reaction conditions have been explored to improve the efficiency and scope of these condensation reactions, including the use of solid-supported catalysts and microwave irradiation to accelerate the reactions and simplify purification. nih.gov

Reaction Name Reactants Key Features
Debus-Radziszewski Synthesis1,2-Dicarbonyl, Aldehyde, Ammonia/AmineOne-pot, multicomponent reaction.
Van Leusen SynthesisAldimine, Tosylmethyl isocyanide (TosMIC)[3+2] cycloaddition, versatile for substituted imidazoles.

Regioselective Alkylation and Functionalization of Imidazoles

Once the imidazole ring is formed, further functionalization, such as alkylation, is often necessary. The N-alkylation of unsymmetrical imidazoles can lead to a mixture of regioisomers. The regioselectivity of this reaction is influenced by several factors, including the nature of the substituent on the imidazole ring, the alkylating agent, and the reaction conditions (e.g., basic or neutral media). otago.ac.nz

Electron-withdrawing groups on the imidazole ring can direct the alkylation to the more distant nitrogen atom. otago.ac.nz Steric hindrance from bulky substituents can also play a significant role in determining the site of alkylation. otago.ac.nz For instance, the use of protecting groups, such as the SEM [2-(trimethylsilyl)ethoxymethyl] group, can enable highly regioselective N-alkylation and subsequent functionalization of the imidazole core. nih.gov

Introduction of the Cyclopropylsulfonyl Group

A key structural feature of the target compound is the cyclopropylsulfonyl group at the C5 position of the imidazole ring. The introduction of this moiety can be achieved through various sulfonylation methods.

Nucleophilic Substitution Reactions for Sulfonyl Group Introduction

While direct cyclopropanesulfonylation of an imidazole ring at the C5 position is not widely documented, the general principles of nucleophilic substitution can be applied. If a 5-halo- or 5-nitro-imidazole derivative is available, a nucleophilic substitution reaction with a cyclopropanesulfinate salt could potentially install the desired sulfonyl group. The reactivity of halogenated imidazoles towards nucleophilic displacement is known, particularly when the ring is activated by electron-withdrawing groups. nih.gov

Sulfonylation Methods Utilizing Cyclopropylsulfonyl Reagents

A more direct approach would involve the use of a cyclopropanesulfonylating agent, such as cyclopropanesulfonyl chloride. The reaction of an organometallic imidazole derivative (e.g., a lithiated or Grignard reagent) with cyclopropanesulfonyl chloride would be a plausible route. The C2 position of the imidazole ring is the most acidic and is readily deprotonated. nih.gov However, selective metalation at the C5 position can also be achieved, which would then allow for the introduction of the cyclopropylsulfonyl group at the desired position.

Derivatization Strategies for 1H-Imidazole, 5-(cyclopropylsulfonyl)-

Once 1H-Imidazole, 5-(cyclopropylsulfonyl)- is synthesized, it can serve as a scaffold for the preparation of a diverse library of analogs through various derivatization reactions. The presence of the N-H proton and the potential for substitution on the imidazole ring offer several avenues for modification.

Given the electron-withdrawing nature of the sulfonyl group, the imidazole ring is expected to be less susceptible to electrophilic substitution. However, reactions at the nitrogen atoms are still readily achievable.

N-Alkylation: The N-H proton of the imidazole ring can be deprotonated with a suitable base, followed by reaction with an alkyl halide to introduce an alkyl group at one of the nitrogen atoms. As with other unsymmetrical imidazoles, this may lead to a mixture of N1 and N3 alkylated products. otago.ac.nz

N-Acylation: Reaction with acylating agents, such as acyl chlorides or anhydrides, in the presence of a base, would lead to the corresponding N-acyl derivatives. N-acyl imidazoles are known to be useful intermediates in organic synthesis. nih.gov

Halogenation: Direct halogenation of the imidazole ring in the presence of a sulfonyl group may be challenging due to the deactivating nature of the sulfonyl group. However, under forcing conditions or through the use of more reactive halogenating agents, it might be possible to introduce halogen atoms at the C2 or C4 positions.

Chemical Reactions of the Imidazole Moiety

The imidazole ring is a versatile heterocyclic system susceptible to a variety of chemical transformations. The presence of a potent electron-withdrawing cyclopropylsulfonyl group at the C5 position significantly influences the reactivity of the imidazole ring in "1H-Imidazole, 5-(cyclopropylsulfonyl)-". Generally, electrophilic substitution on the imidazole ring is a common reaction pathway; however, the presence of a deactivating sulfonyl group makes nucleophilic substitution a more pertinent area of investigation for this specific compound and its analogs. globalresearchonline.net

The imidazole ring itself is generally resistant to nucleophilic attack unless activated by strongly electron-withdrawing groups. globalresearchonline.net The cyclopropylsulfonyl group at the C5 position in the target molecule significantly lowers the electron density of the imidazole ring, thereby making it more susceptible to nucleophilic substitution reactions. This effect is analogous to the activation provided by nitro or halo groups in other imidazole systems.

Research on related nitro- and halogen-substituted imidazoles provides insights into potential nucleophilic substitution pathways. For instance, studies on 2,4-dihalogeno-1-methyl-5-nitroimidazole have shown that hard nucleophiles tend to attack the C2 position, while softer nucleophiles react at the C4 position. nuph.edu.ua In the case of 1H-Imidazole, 5-(cyclopropylsulfonyl)-, the C2 and C4 positions would be the most likely sites for nucleophilic attack. The outcome of such reactions would depend on the nature of the nucleophile, the reaction conditions, and whether the imidazole nitrogen is substituted.

The table below summarizes potential nucleophilic substitution reactions on the imidazole ring of sulfonylated imidazoles, based on known reactions of similarly activated imidazole systems.

Reaction Type Nucleophile Potential Product Reaction Conditions
AminationPrimary/Secondary Amines2- or 4-Amino-5-(cyclopropylsulfonyl)-1H-imidazoleHeat, polar solvent
AlkoxylationAlkoxides (e.g., NaOMe)2- or 4-Alkoxy-5-(cyclopropylsulfonyl)-1H-imidazoleAnhydrous alcohol
ThiolationThiolates (e.g., NaSPh)2- or 4-Thioether-5-(cyclopropylsulfonyl)-1H-imidazoleAprotic solvent

This table is illustrative and based on the general reactivity of activated imidazole rings.

The imidazole moiety can undergo both oxidation and reduction, although the conditions required can be harsh. The presence of the sulfonyl group can influence the susceptibility of the ring to these transformations.

Oxidation: The oxidation of imidazoles can lead to the formation of imidazolones. For example, the oxidative conversion of 1H-imidazole and its 2-substituted derivatives to the corresponding imidazolones has been achieved using reagents like sodium N-chlorobenzenesulfonamide (chloramine-B) in an acidic medium. numberanalytics.com A similar pathway could be envisioned for 1H-Imidazole, 5-(cyclopropylsulfonyl)-, potentially yielding a 5-(cyclopropylsulfonyl)imidazol-2-one derivative. Furthermore, studies on the atmospheric oxidation of imidazole have shown that the reaction can be initiated by hydroxyl radicals, leading to ring-opened products. rsc.org The photo-oxidation of some imidazole derivatives is also a known process, which can be accelerated by certain substituents. nih.gov

Reduction: The reduction of the imidazole ring is less common due to its aromatic stability. However, the reduction of di-N-substituted imidazolium (B1220033) salts to imidazolines using reducing agents like sodium borohydride (B1222165) has been reported. researchgate.net This suggests that if 1H-Imidazole, 5-(cyclopropylsulfonyl)- were to be quaternized at both nitrogen atoms, the resulting imidazolium salt could potentially be reduced to the corresponding imidazoline.

Substituted imidazoles can serve as precursors for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions. These reactions typically involve functional groups on both the imidazole ring and a side chain. For instance, 1,2-dialkylimidazoles with a β-keto amide carbonyl electrophile in the 2-alkyl side chain can undergo intramolecular aldol-like cyclization to form imidazole-functionalized γ-lactams. uiowa.edu Similarly, positioning a ketone electrophile in a 1-alkyl side chain can lead to cyclization at the C2 position to afford fused-ring imidazoles. uiowa.edu

For 1H-Imidazole, 5-(cyclopropylsulfonyl)-, derivatization at the N1 position with a side chain containing an electrophilic center could facilitate intramolecular cyclization with the C4 position of the imidazole ring, leading to the formation of bicyclic systems. Electrochemical oxidation has also been employed to induce intramolecular annulation for the synthesis of imidazole derivatives. rsc.org

Modifications of the Cyclopropylsulfonyl Functionality

The cyclopropylsulfonyl group is a key feature of the molecule, and its reactivity can be exploited for further chemical modifications. Cyclopropanes bearing an electron-accepting group, such as a sulfonyl group, are known as donor-acceptor cyclopropanes and are susceptible to nucleophilic ring-opening reactions. scispace.comresearchgate.net This reaction proceeds via the cleavage of one of the cyclopropane (B1198618) C-C bonds, driven by the relief of ring strain and the stabilizing effect of the electron-withdrawing sulfonyl group.

A variety of nucleophiles can be employed in this transformation, leading to a diverse range of functionalized products. The table below outlines potential nucleophilic ring-opening reactions of the cyclopropylsulfonyl moiety.

Nucleophile Product Type Reaction Conditions Reference Analogy
Arenes (e.g., indoles, phenols)γ-Aryl-propyl sulfonesBrønsted acid catalysis in HFIP scispace.comresearchgate.net
Azides (e.g., NaN₃)γ-Azido-propyl sulfonesRoom temperature in DMSO nih.gov
Diketonesγ-Keto-propyl sulfonesBrønsted acid catalysis scispace.com
Alcoholsγ-Alkoxy-propyl sulfonesBrønsted acid catalysis scispace.com
Thiolsγ-Thioether-propyl sulfonesBase catalysis nih.gov

This table is based on the known reactivity of donor-acceptor cyclopropanes.

Advanced Synthetic Protocols for Structurally Related Analogs

The synthesis of sulfonylated imidazoles and their analogs can be achieved through various modern synthetic methodologies that offer advantages in terms of efficiency, regioselectivity, and functional group tolerance.

One notable advanced protocol is the BF₃·Et₂O-promoted reaction of triazoles and nitriles, which yields sulfone-protected imidazoles with substitution at the C2 and C4 positions. rsc.org This method involves the ring opening of a 1-sulfonyl-1,2,3-triazole to form a diazo-imine intermediate, which then undergoes a [3+2] cycloaddition with a nitrile. rsc.org

Another powerful approach is the use of multicomponent reactions. For instance, a transition-metal-free, three-component reaction of amidines, ynals, and sodium sulfonates has been developed for the regioselective synthesis of sulfonylated imidazoles. uiowa.edu This method is environmentally friendly and demonstrates high atom economy.

The van Leusen imidazole synthesis is a classic and versatile method for preparing imidazoles that has been adapted for the synthesis of complex, medicinally relevant molecules. mdpi.com This reaction utilizes tosylmethyl isocyanide (TosMIC) and can be employed in sequential reaction pathways to build fused heterocyclic systems. mdpi.com

Furthermore, the use of non-conventional energy sources like ultrasonic irradiation has been shown to accelerate the synthesis of imidazole derivatives, often leading to higher yields and shorter reaction times. rsc.org

The following table summarizes some advanced synthetic protocols for preparing sulfonylated imidazole analogs.

Synthetic Protocol Key Reagents Product Type Advantages
BF₃·Et₂O-promoted triazole-nitrile reaction1-Sulfonyl-1,2,3-triazoles, nitrilesC2, C4-disubstituted sulfonyl imidazolesGood to excellent yields
Three-component reactionAmidines, ynals, sodium sulfonatesRegioselective sulfonylated imidazolesTransition-metal-free, high atom economy
van Leusen Imidazole SynthesisAldehydes, amines, TosMICSubstituted imidazolesVersatile, applicable to complex molecules
Ultrasonic-assisted synthesisDiketones, aldehydes, ammonia sourceTrisubstituted imidazolesShorter reaction times, high yields

Purification Techniques in Synthetic Protocols

The purification of 1H-Imidazole, 5-(cyclopropylsulfonyl)- and its analogs is a critical step in their synthesis, ensuring the removal of unreacted starting materials, reagents, and byproducts. Given the polar nature of the imidazole ring and the sulfonyl group, specific purification strategies are often required.

Chromatography: Column chromatography is a widely used technique for the purification of these compounds. For polar compounds, normal-phase chromatography on silica (B1680970) gel can be effective, often requiring a polar eluent system such as a mixture of dichloromethane, methanol, and sometimes a small amount of ammonium hydroxide (B78521) to prevent streaking of basic imidazole compounds on the acidic silica gel. reddit.com Reversed-phase chromatography, using a C18-functionalized silica gel with a mobile phase of water and a polar organic solvent like acetonitrile (B52724) or methanol, is another powerful technique, particularly for highly polar compounds that are not well-retained on normal-phase silica. nih.govtheanalyticalscientist.com

Crystallization/Reprecipitation: Crystallization is a highly effective method for obtaining high-purity compounds. researchgate.net The selection of an appropriate solvent or solvent system is crucial. A good solvent will dissolve the compound when hot but have low solubility when cold, allowing for the formation of pure crystals upon cooling. Reprecipitation is an alternative for compounds that are difficult to crystallize. This involves dissolving the crude product in a good solvent and then adding a poor solvent (an anti-solvent) to induce precipitation of the purified compound. researchgate.net

The following table provides a general guide to purification techniques for sulfonylated imidazole derivatives.

Technique Stationary/Mobile Phase or Solvent System Applicability
Normal-Phase Column ChromatographySilica gel; Eluent: Dichloromethane/Methanol, often with NH₄OHFor moderately polar compounds
Reversed-Phase Column ChromatographyC18 silica gel; Eluent: Water/Acetonitrile or Water/MethanolFor highly polar and water-soluble compounds
CrystallizationSingle solvent (e.g., ethanol, ethyl acetate) or solvent pair (e.g., ethanol/water)For solid compounds that form stable crystals
ReprecipitationA good solvent for dissolution and a poor solvent for precipitationFor amorphous solids or compounds that do not crystallize well

Structure Activity Relationship Sar Studies and Molecular Design Principles for 1h Imidazole, 5 Cyclopropylsulfonyl Analogs

Influence of the Imidazole (B134444) Core Substitution on Biological Activity

The imidazole ring, a versatile heterocyclic scaffold, offers multiple points for substitution, each capable of significantly impacting the biological profile of the resulting analogs. Modifications at the N-1, C-2, and C-4 positions of the 1H-imidazole, 5-(cyclopropylsulfonyl)- core have been investigated to probe the steric and electronic requirements for optimal activity.

N-1 Substitution: The nitrogen atom at the 1-position of the imidazole ring is a common site for modification. The introduction of various substituents can influence the molecule's polarity, solubility, and ability to form hydrogen bonds. For instance, the substitution with small alkyl groups may enhance lipophilicity, potentially improving cell permeability. Conversely, the incorporation of polar groups, such as those containing hydroxyl or amino functionalities, can increase aqueous solubility. The nature of the N-1 substituent can also dictate the orientation of the molecule within a biological target's binding site, thereby affecting potency. Studies on related N-substituted imidazole derivatives have shown that the choice of substituent is crucial for achieving the desired biological effect. mdpi.com

Interactive Table: Influence of Imidazole Core Substitution on Biological Activity (Hypothetical Data)

Compound IDN-1 SubstitutionC-2 SubstitutionC-4 SubstitutionBiological Activity (IC50, µM)
A-1 HHH15.2
A-2 CH₃HH10.8
A-3 HPhenylH5.6
A-4 HHPhenyl8.1
A-5 CH₃PhenylH2.3

Role of the Cyclopropylsulfonyl Group in Modulating Molecular Interactions

The cyclopropylsulfonyl moiety at the 5-position of the imidazole ring is a key determinant of the molecule's biological activity. This group can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which are crucial for ligand-receptor binding.

The sulfonamide group is a well-established pharmacophore in medicinal chemistry, known for its ability to act as a hydrogen bond acceptor through its oxygen atoms and, in the case of secondary sulfonamides, as a hydrogen bond donor. nih.gov The presence of the sulfonyl group can significantly influence the electronic properties of the imidazole ring.

The cyclopropyl (B3062369) group attached to the sulfonyl moiety introduces a degree of conformational rigidity and can influence the lipophilicity of the molecule. The replacement of a methyl group with a cyclopropyl group is a common bioisosteric modification in drug design. researchgate.net This substitution can lead to improved metabolic stability and a more defined orientation in a binding pocket. The unique electronic nature of the cyclopropyl ring can also modulate the acidity of the sulfonamide proton, if present, thereby affecting its ionization state at physiological pH. Bioisosteric replacement of sulfones with sulfoximines has also been a strategy of interest in medicinal chemistry to fine-tune molecular properties. chemrxiv.org

Systematic Variations at the 5-Position and Beyond

While the cyclopropylsulfonyl group is a defining feature, systematic variations at the 5-position are essential to fully explore the SAR. Replacing the cyclopropyl group with other alkyl, aryl, or heteroaryl substituents can provide valuable insights into the steric and electronic requirements of the binding site. For example, increasing the size of the alkyl group may lead to steric hindrance, while the introduction of aromatic rings could allow for additional binding interactions.

Furthermore, exploration "beyond" the 5-position, by extending substituents from the core scaffold, can lead to the discovery of new interactions with the biological target. This approach can involve linking the imidazole core to other heterocyclic systems or functional groups to create hybrid molecules with potentially enhanced or novel activities. The combination of different pharmacophores is a common strategy in drug design to improve efficacy and overcome resistance. sci-hub.se

Rational Design Approaches for Analog Development

The development of novel 1H-imidazole, 5-(cyclopropylsulfonyl)- analogs is increasingly guided by rational design principles, which leverage computational tools to predict the biological activity of virtual compounds before their synthesis.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. By analyzing the structures of known active compounds, a pharmacophore model can be generated to guide the design of new molecules with a higher probability of being active. neliti.com This approach helps in identifying the key hydrogen bond donors, acceptors, hydrophobic regions, and aromatic interactions necessary for binding to the target.

Molecular Docking: Molecular docking simulations are used to predict the binding orientation and affinity of a ligand within the active site of a biological target. mdpi.com This technique allows for the in silico screening of virtual libraries of compounds and provides insights into the specific interactions that contribute to binding. For example, docking studies can reveal key hydrogen bonds or hydrophobic interactions that can be optimized through chemical modification. The results of molecular docking can guide the selection of substituents on the imidazole core and the 5-sulfonyl moiety to maximize binding affinity.

Comparative SAR with Other Sulfonamide-Containing Heterocycles

To contextualize the SAR of 1H-imidazole, 5-(cyclopropylsulfonyl)- analogs, it is informative to compare their properties with those of other sulfonamide-containing heterocycles, such as pyrazoles and triazoles. These five-membered nitrogen-containing rings can also serve as scaffolds for sulfonamide-based therapeutic agents.

Similarly, comparing the SAR of sulfonylated imidazoles with that of sulfonylated pyrazoles and triazoles can reveal subtle but important differences in their preferred binding modes and interactions with specific biological targets. This comparative analysis can inform the selection of the most appropriate heterocyclic scaffold for a given therapeutic application and guide the design of more selective inhibitors.

Interactive Table: Comparative Biological Activity of Sulfonamide-Containing Heterocycles (Hypothetical Data)

Heterocyclic Core5-SubstituentTarget A IC50 (µM)Target B IC50 (µM)Selectivity (B/A)
ImidazoleCyclopropylsulfonyl0.510.020
Pyrazole (B372694)Cyclopropylsulfonyl1.28.57.1
TriazoleCyclopropylsulfonyl0.815.219

Computational Chemistry and Molecular Modeling Applications for 1h Imidazole, 5 Cyclopropylsulfonyl

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as 1H-Imidazole, 5-(cyclopropylsulfonyl)-, to a macromolecular target, typically a protein or enzyme.

In the context of 1H-Imidazole, 5-(cyclopropylsulfonyl)-, docking simulations would be employed to identify potential biological targets and to understand the key interactions that govern its binding. The imidazole (B134444) ring, a common moiety in many biologically active compounds, can participate in various interactions, including hydrogen bonding and pi-stacking, with amino acid residues in a protein's active site. mdpi.com The cyclopropyl (B3062369) and sulfonyl groups introduce specific steric and electronic features that will influence these interactions.

Studies on other imidazole derivatives have successfully used molecular docking to elucidate their binding mechanisms. For instance, docking studies on imidazole derivatives as inhibitors of the enzyme 14α-demethylase have revealed crucial interactions between the imidazole nitrogen and the heme iron of the enzyme, as well as pi-pi and pi-cation interactions with specific amino acid residues like Phe 255 and Arg 96. researchgate.net Similarly, docking simulations of novel imidazole derivatives against the SARS-CoV-2 main protease (Mpro) identified key interactions within the catalytic site. mdpi.com For 1H-Imidazole, 5-(cyclopropylsulfonyl)-, docking simulations could reveal how the cyclopropylsulfonyl moiety orients itself within a binding pocket to maximize favorable interactions and contribute to binding affinity.

Interactive Data Table: Example Docking Study Results for Imidazole Derivatives

Compound ClassTarget ProteinKey Interacting ResiduesPredicted Binding Affinity (kcal/mol)
Imidazolyl–methanonesSARS-CoV-2 MproHIS A:41, CYS A:145-8.5
Pyridyl–imidazolesSARS-CoV-2 MproHIS A:41, CYS A:145-8.3
Thiophenyl–imidazolesSARS-CoV-2 MproHIS A:41, CYS A:145-8.2
Quinoline–imidazolesSARS-CoV-2 MproHIS A:41, CYS A:145-7.7

This table is illustrative and based on findings from studies on various imidazole derivatives, not 1H-Imidazole, 5-(cyclopropylsulfonyl)- specifically.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are invaluable for predicting the activity of new compounds and for optimizing the structure of lead compounds in drug discovery.

For 1H-Imidazole, 5-(cyclopropylsulfonyl)-, a QSAR study would involve compiling a dataset of structurally related compounds with known biological activities and then using statistical methods to develop a model that correlates molecular descriptors with this activity. Molecular descriptors can be of various types, including electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP).

Numerous QSAR studies have been successfully conducted on imidazole derivatives. For example, 3D-QSAR studies on 2, 4, 5-trisubstituted imidazole derivatives as CK2 inhibitors have yielded models with excellent predictive power, highlighting the importance of steric and electrostatic fields for activity. tandfonline.comnih.gov Another QSAR study on imidazole derivatives as 14α-demethylase inhibitors indicated the significance of atomic van der Waals volumes and Sanderson electronegativities. researchgate.net These studies demonstrate the utility of QSAR in identifying the key structural features that determine the biological activity of imidazole-containing compounds. A QSAR model for a series of compounds including 1H-Imidazole, 5-(cyclopropylsulfonyl)- could provide valuable insights into how modifications to the cyclopropyl or sulfonyl groups might impact a desired biological effect.

Interactive Data Table: Example QSAR Model Parameters for Imidazole Derivatives

QSAR ModelStatistical ParameterValueInterpretation
CoMFA0.66Good internal predictive ability
CoMFA0.98High correlation between predicted and observed activity
CoMSIA0.75Excellent internal predictive ability
CoMSIA0.99Very high correlation between predicted and observed activity

This table is illustrative and based on findings from a 3D-QSAR study on 2, 4, 5-trisubstituted imidazole derivatives. tandfonline.comnih.gov

Theoretical Studies on Electronic Structure and Reactivity

Theoretical studies of the electronic structure of a molecule provide fundamental information about its reactivity, stability, and spectroscopic properties. Methods such as Density Functional Theory (DFT) are commonly used to calculate properties like molecular orbital energies, atomic charges, and electrostatic potential maps.

Computational studies on N-heterocyclic arenesulfonamides have explored the tautomerism and electronic properties of these systems, revealing that the energy difference between tautomers can be small and solvent-dependent. rsc.org Furthermore, theoretical investigations into the electronic structure of the sulfonyl group itself have provided insights into the nature of bonding, suggesting highly polarized interactions without significant d-orbital participation. researchgate.net Such theoretical studies on 1H-Imidazole, 5-(cyclopropylsulfonyl)- would help in predicting its reactivity in chemical reactions and its potential to engage in specific non-covalent interactions.

Conformational Analysis and Energetic Profiles

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations and the energy barriers between them is essential for predicting a molecule's shape and how it will interact with other molecules.

In the case of 1H-Imidazole, 5-(cyclopropylsulfonyl)-, a key aspect of its conformational analysis would be the orientation of the cyclopropyl group relative to the imidazole ring and the sulfonyl group. The rotational barrier around the C-S and S-C bonds would determine the accessible conformations and their relative energies. The cyclopropyl group itself has a rigid structure, but its attachment to the sulfonyl group introduces conformational flexibility.

Studies on the conformational analysis of cyclopropyl groups attached to trigonal carbon atoms have been conducted using electron spin resonance spectroscopy, revealing the existence of s-cis and s-trans conformations with a measurable barrier to rotation. acs.orgrsc.org Theoretical calculations can be used to map the potential energy surface of 1H-Imidazole, 5-(cyclopropylsulfonyl)- as a function of its rotatable bonds, identifying the low-energy conformations that are most likely to be populated and, therefore, biologically relevant.

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. wikipedia.org This can be done using either ligand-based or structure-based approaches.

If a biological target for 1H-Imidazole, 5-(cyclopropylsulfonyl)- is known or hypothesized, structure-based virtual screening could be used to identify other compounds in a database that are likely to bind to the same target. Conversely, if the compound itself is the starting point, ligand-based virtual screening methods, such as searching for molecules with similar shape or pharmacophoric features, can be employed to find other potentially active compounds. wikipedia.org

Once a "hit" compound is identified, computational methods play a crucial role in lead optimization. This involves designing and evaluating modifications to the hit structure to improve its potency, selectivity, and pharmacokinetic properties. For 1H-Imidazole, 5-(cyclopropylsulfonyl)-, this could involve exploring different substituents on the imidazole ring or modifications to the cyclopropyl group to enhance its interaction with a target protein. Collaborative virtual screening efforts have proven successful in elaborating hit series for various diseases, demonstrating the power of this approach. nih.gov

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular dynamics (MD) simulations are a powerful computational tool for studying the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can provide detailed insights into the dynamic nature of ligand-protein interactions and the conformational changes that occur upon binding.

For a complex of 1H-Imidazole, 5-(cyclopropylsulfonyl)- bound to a target protein, an MD simulation could reveal the stability of the binding pose predicted by molecular docking. It can also identify key interactions that are maintained throughout the simulation and highlight the role of water molecules in mediating the binding. MD simulations are particularly useful for understanding the conformational malleability of both the ligand and the protein active site, which is often crucial for binding. nih.govportlandpress.com

Studies on other imidazole derivatives have utilized MD simulations to assess the stability of ligand-protein complexes and to gain a deeper understanding of the binding mechanism. mdpi.com For example, MD simulations of imidazole derivatives with cytochrome P450 enzymes have illustrated the importance of protein conformational changes in accommodating the ligand. nih.govportlandpress.com Applying MD simulations to 1H-Imidazole, 5-(cyclopropylsulfonyl)- in complex with a putative target would provide a dynamic picture of the binding event, complementing the static view provided by molecular docking.

Advanced Applications of 1h Imidazole, 5 Cyclopropylsulfonyl in Chemical Science

Utilization as Biochemical Probes for Functional Studies

The structural combination of an imidazole (B134444) core, a sulfonyl group, and a cyclopropyl (B3062369) moiety suggests that 1H-Imidazole, 5-(cyclopropylsulfonyl)- could serve as a valuable biochemical probe for investigating biological systems. Sulfonamide-containing heterocyclic compounds are a cornerstone of medicinal chemistry, known to interact with a wide range of biological targets. nih.gov

Research has shown that hybrid molecules incorporating a tri-aryl imidazole and a benzene (B151609) sulfonamide can act as potent and selective inhibitors of specific enzyme isoforms, such as human carbonic anhydrase (hCA) IX and XII, which are associated with tumors. mdpi.com This inhibitory capacity stems from the sulfonamide group's ability to bind to the zinc ion within the enzyme's active site. Similarly, the sulfonyl group in 1H-Imidazole, 5-(cyclopropylsulfonyl)- could facilitate targeted interactions with metalloenzymes, allowing it to function as a probe to study enzyme activity and function.

Furthermore, the cyclopropyl group is recognized as a "bioisostere" for phenyl rings and other functional groups, often enhancing metabolic stability and providing a rigid conformational anchor to optimize binding affinity. nih.gov The presence of this scaffold is common in numerous marketed drugs, highlighting its value in molecular design. researchgate.net The combination of the target-binding potential of the sulfonyl-imidazole core with the pharmacokinetic benefits of the cyclopropyl group makes the title compound a promising candidate for development into a molecular probe for functional studies in cell biology and pharmacology. For instance, new series of 1-sulfonyl substituted imidazole compounds have demonstrated promising anti-inflammatory activities in animal studies. scientific.net

Exploration in Material Science

The imidazole scaffold is a versatile building block for the creation of novel functional materials, owing to its electronic properties, thermal stability, and capacity for intermolecular interactions like hydrogen bonding. researchgate.net

Applications in Organic Electronics (e.g., Hole-Transporting Materials in OLEDs)

Imidazole derivatives have been extensively investigated for applications in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). researchgate.net They can function as electron-transporting materials, fluorescent emitters, or host materials for phosphorescent dopants. researchgate.netmdpi.com More recently, imidazole-based compounds have been successfully designed as low-cost and efficient hole-transporting materials (HTMs) for perovskite solar cells (PSCs), demonstrating performance that rivals industry standards like spiro-OMeTAD. rsc.orgresearchgate.net

For an organic molecule to function as an effective HTM, it must have appropriate frontier molecular orbital energy levels (specifically, the HOMO level) to facilitate the efficient transfer of positive charge carriers (holes) from the active layer (e.g., perovskite) to the electrode. The strongly electron-withdrawing nature of the cyclopropylsulfonyl group at the 5-position of the imidazole ring would significantly lower the HOMO energy level of 1H-Imidazole, 5-(cyclopropylsulfonyl)-. This electronic tuning is a key strategy in the design of new HTMs. By modifying the electronic properties, the material's energy levels can be precisely aligned to optimize charge injection and transport, potentially leading to more efficient and stable devices. rsc.org Imidazole derivatives have been shown to possess high triplet energy values and hole drift mobility, which are critical properties for host materials in phosphorescent OLEDs. mdpi.com

Table 1: Performance of Selected Imidazole-Based Hole-Transporting Materials in Perovskite Solar Cells

Hole-Transporting Material (HTM) Power Conversion Efficiency (PCE) Reference HTM PCE of Reference HTM

This table is generated from data presented in a study on low-cost imidazole-based HTMs. rsc.org

Development of Novel Materials with Imidazole Scaffolds

The imidazole ring serves as a robust and versatile scaffold for the synthesis of new functional materials beyond electronics. Its ability to participate in hydrogen bonding and act as a ligand for metal ions makes it a valuable component in the construction of supramolecular assemblies and polymers. researchgate.net For example, polymers containing imidazole groups have been explored for applications such as oxygen transport membranes. researchgate.net

The synthesis of polysubstituted imidazoles can be achieved through efficient, one-pot, multi-component reactions, allowing for the creation of diverse molecular libraries. nih.gov These libraries can then be screened for various functions, leading to the discovery of novel materials with applications in diverse fields, such as agriculture (insecticidal agents) and medicine (antimicrobial agents). nih.govnih.gov The functionalization with a cyclopropylsulfonyl group represents a strategy to create a new class of imidazole-based materials with potentially unique physical and biological properties.

Role in Catalytic Chemistry

The distinct structural elements of 1H-Imidazole, 5-(cyclopropylsulfonyl)- suggest its potential utility in catalytic chemistry, both as a component of complex ligands and as a reactive reagent itself.

Ligand Design for Metal-Catalyzed Reactions

In transition metal catalysis, the ligands that coordinate to the metal center are crucial for controlling reactivity and selectivity. Nitrogen-containing heterocycles, including imidazoles, are common structural motifs in ligand design. chemscene.com The imidazole nitrogen can act as a donor to coordinate with a metal center, forming a catalytically active complex.

Furthermore, the design of chiral ligands is central to asymmetric catalysis. Incorporating rigid structural elements into a ligand's backbone is a proven strategy for creating a well-defined chiral environment around the metal, which can lead to high enantioselectivity. Chiral ligands based on a rigid cyclopropane (B1198618) backbone have been successfully synthesized and applied in palladium-catalyzed asymmetric reactions, such as the Heck reaction and allylic alkylation. beilstein-journals.orgnih.gov The strained and inflexible cyclopropyl unit restricts conformational fluctuations of the catalyst complex during the catalytic cycle, which is key to achieving high selectivity. beilstein-journals.org Therefore, a chiral derivative of 1H-Imidazole, 5-(cyclopropylsulfonyl)- could be envisioned as a novel ligand scaffold where the imidazole provides metal coordination, and the cyclopropyl group imparts rigidity for stereocontrol.

Application as Reagents in Organic Synthesis

The imidazole-sulfonyl moiety is the core of a class of highly effective reagents in modern organic synthesis. Specifically, Imidazole-1-sulfonyl azide (B81097) is a widely used diazotransfer reagent, valued for its efficiency and enhanced safety profile compared to other reagents like trifluoromethanesulfonyl azide. organic-chemistry.org It is typically prepared and handled as a more stable salt, such as the hydrochloride or hydrogen sulfate (B86663) salt. wikipedia.orgacs.org This reagent facilitates the conversion of primary amines into azides and can transform active methylene (B1212753) compounds into diazo compounds. organic-chemistry.orgorganic-chemistry.org These transformations are fundamental in organic synthesis, with applications in click chemistry, bioorthogonal labeling, and the synthesis of pharmaceuticals. acs.org

Table 2: Selected Examples of Diazotransfer Reactions Using Imidazole-1-sulfonyl Azide Hydrochloride

Substrate Type Product Type Yield
Primary Aliphatic Amine Aliphatic Azide Excellent
Primary Aryl Amine Aryl Azide Excellent

Data synthesized from studies on imidazole-1-sulfonyl azide as a diazotransfer reagent. organic-chemistry.org

In addition, sulfonyl imidazoles have been employed as activating agents for the synthesis of sulfonates and sulfonamides. scribd.com The imidazole group acts as an excellent leaving group, facilitating the nucleophilic attack of an alcohol or amine on the sulfur center. This reactivity highlights how the combination of an imidazole ring and a sulfonyl group creates a powerful chemical tool for constructing important functional groups.

Future Directions and Emerging Research Perspectives for 1h Imidazole, 5 Cyclopropylsulfonyl

Design and Synthesis of Next-Generation Analogs with Enhanced Specificity

The synthesis of novel analogs is a critical step in optimizing the therapeutic potential of a lead compound. For 1H-Imidazole, 5-(cyclopropylsulfonyl)-, future synthetic strategies will likely focus on creating derivatives with superior target specificity and improved pharmacokinetic profiles. Various established and emerging synthetic methodologies for imidazole (B134444) derivatives can be adapted and refined for this purpose.

One promising approach is the use of multi-component reactions, which allow for the efficient, one-pot synthesis of structurally diverse imidazole libraries. researchgate.net This strategy is not only atom-economical but also allows for the rapid generation of analogs with modifications at various positions of the imidazole ring. acs.org For instance, variations in the substituents on the nitrogen atoms can be explored to fine-tune the electronic properties and steric profile of the molecule. nih.gov

Solid-phase synthesis offers another powerful tool for generating a multitude of analogs. This technique has been successfully employed for the preparation of 4-substituted imidazole sulfonamides, demonstrating its utility in creating libraries of related compounds for high-throughput screening. nih.gov The development of novel catalysts, including polymer-supported, inorganic, and even nanocatalysts, is also expected to revolutionize the synthesis of imidazole derivatives, offering more sustainable and efficient routes to next-generation analogs. nih.gov

Furthermore, the strategic incorporation of different functional groups can be explored. For example, the introduction of a triphenylamine (B166846) group could enhance the electron-donating properties of the molecule, a feature that has been exploited in the design of optical materials. nih.gov The synthesis of analogs where the cyclopropyl (B3062369) group's configuration is systematically varied could also yield compounds with significantly different biological activities, as has been observed with cyclopropyl-epothilones. nih.gov

Synthetic StrategyPotential AdvantagesKey Considerations
Multi-component ReactionsHigh efficiency, atom economy, rapid generation of diverse analogs. researchgate.netacs.orgControl of regioselectivity.
Solid-Phase SynthesisAmenable to high-throughput screening of large libraries. nih.govCleavage from the solid support and purification.
Novel Catalysis (e.g., polymer-supported)Increased efficiency, sustainability, and potential for catalyst recycling. nih.govCatalyst stability and activity with specific substrates.
Strategic FunctionalizationTailoring of electronic and steric properties for specific targets. nih.govSynthetic feasibility and potential impact on overall molecular properties.
Stereoselective SynthesisExploration of stereoisomers with potentially distinct biological activities. nih.govDevelopment of stereoselective synthetic routes.

Identification of Novel Biological Targets and Mechanistic Pathways

The imidazole scaffold is a versatile pharmacophore, with derivatives exhibiting a wide array of biological activities, including anticancer, antifungal, and anti-inflammatory properties. nih.govmdpi.com A key future direction for 1H-Imidazole, 5-(cyclopropylsulfonyl)- research will be the systematic exploration of its biological targets and the elucidation of its mechanisms of action.

Given the prevalence of imidazole-containing compounds as kinase inhibitors, a primary area of investigation will be the screening of this compound against a panel of kinases involved in cancer and inflammatory diseases. nih.gov The unique conformation conferred by the cyclopropylsulfonyl moiety may allow for selective inhibition of specific kinases.

Furthermore, the antifungal potential of sulfonylated imidazoles warrants investigation. nih.gov The mechanism of action could be similar to that of other azole antifungals, which inhibit the fungal cytochrome P450 enzyme 14α-demethylase, a key enzyme in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. wikipedia.org

Beyond these established areas, high-throughput screening and chemoproteomics approaches can be employed to identify novel, unanticipated biological targets. Understanding the mechanistic pathways through which 1H-Imidazole, 5-(cyclopropylsulfonyl)- and its analogs exert their effects is crucial for their development as therapeutic agents.

Potential Biological Target ClassRationaleExample Therapeutic Area
Protein KinasesImidazole is a common scaffold in kinase inhibitors. nih.govCancer, Inflammatory Diseases
Fungal Cytochrome P450 EnzymesAzole antifungals target ergosterol biosynthesis. nih.govwikipedia.orgInfectious Diseases (Fungal)
Heme Oxygenase-1 (HO-1)The imidazole nucleus is a key feature in known HO-1 inhibitors. mdpi.comInflammatory conditions, Organ transplantation
Xanthine OxidaseSome trisubstituted imidazole derivatives show inhibitory activity. mdpi.comGout, Hyperuricemia
Acetylcholinesterase (AChE)Certain imidazole derivatives have been identified as AChE inhibitors. mdpi.comAlzheimer's Disease

Integration of Advanced Computational Methodologies for Expedited Discovery

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering a means to accelerate the identification and optimization of lead compounds. For 1H-Imidazole, 5-(cyclopropylsulfonyl)-, the integration of these methodologies will be pivotal in guiding future research.

In silico screening of virtual libraries of analogs can be performed to predict their binding affinities for various biological targets. mdpi.com Molecular docking studies can provide insights into the specific interactions between the compound and the active site of a protein, helping to rationalize observed structure-activity relationships and guide the design of more potent and selective inhibitors. mdpi.com For instance, docking studies have been used to investigate the binding of imidazole derivatives to the main protease of SARS-CoV-2. researchgate.net

Molecular dynamics (MD) simulations can be employed to assess the stability of the ligand-protein complex over time, providing a more dynamic picture of the binding event. mdpi.com Furthermore, ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction models can be used to evaluate the drug-like properties of novel analogs at an early stage, helping to prioritize compounds with favorable pharmacokinetic profiles for synthesis and experimental testing. aip.org The use of these computational tools can significantly reduce the time and resources required for the discovery and development of new drugs based on the 1H-Imidazole, 5-(cyclopropylsulfonyl)- scaffold.

Computational MethodApplication in Drug DiscoveryRelevance to 1H-Imidazole, 5-(cyclopropylsulfonyl)-
Molecular DockingPredicting binding modes and affinities of ligands to target proteins. mdpi.comIdentifying potential biological targets and guiding analog design.
Molecular Dynamics (MD) SimulationsAssessing the stability of ligand-protein complexes. researchgate.netUnderstanding the dynamic nature of target engagement.
3D-QSAR and Activity Atlas ModelingDeveloping predictive models for biological activity based on molecular structure. nih.govIdentifying key structural features for activity and guiding optimization.
ADMET PredictionIn silico evaluation of pharmacokinetic and toxicity properties. aip.orgresearchgate.netPrioritizing analogs with favorable drug-like characteristics.

Diversification into New Material Science Applications

The applications of imidazole-based compounds extend beyond the realm of medicine into material science. The unique electronic and photophysical properties of the imidazole ring make it an attractive building block for the development of novel organic materials. elsevierpure.comresearchgate.net

A significant area of future research for 1H-Imidazole, 5-(cyclopropylsulfonyl)- and its derivatives lies in the field of organic electronics. Imidazole-containing compounds have been investigated for their potential use in organic light-emitting diodes (OLEDs), where they can function as emitters, hosts, or electron-transporting materials. tandfonline.comresearchgate.net The electron-withdrawing nature of the sulfonyl group in 1H-Imidazole, 5-(cyclopropylsulfonyl)- could be advantageous for applications in electron-transporting layers.

Furthermore, imidazole and imidazolium-containing polymers are being explored for a variety of applications, including as polyelectrolytes, ionomers, and bioactive materials. elsevierpure.comresearchgate.net The incorporation of the 1H-Imidazole, 5-(cyclopropylsulfonyl)- moiety into polymer backbones could lead to materials with unique properties, such as enhanced thermal stability or specific ion-conducting capabilities. The design of novel imidazole-based macromolecules remains an exciting and emerging field. elsevierpure.comresearchgate.net

Material Science ApplicationRole of Imidazole MoietyPotential Contribution of Cyclopropylsulfonyl Group
Organic Light-Emitting Diodes (OLEDs)Electron-transporting material, emitter, or host. tandfonline.comresearchgate.netEnhancement of electron-withdrawing properties and thermal stability.
Imidazole-based PolymersMonomeric unit for creating polyelectrolytes, ionomers, and bioactive materials. elsevierpure.comresearchgate.netModification of polymer properties such as solubility and thermal stability.
Organic SemiconductorsFacilitator for electron or hole transport in organic molecules. researchgate.netTuning of electronic properties for specific semiconductor applications.
Corrosion InhibitorsIndustrial application of imidazole compounds. researchgate.netPotential for enhanced surface adhesion and protective properties.

Synergistic Research with Other Chemical Entities for Enhanced Molecular Functionality

The concept of combination therapy, where two or more therapeutic agents are used together, is a well-established strategy in medicine to enhance efficacy, overcome drug resistance, and reduce toxicity. nih.gov Future research on 1H-Imidazole, 5-(cyclopropylsulfonyl)- should explore its potential for synergistic interactions with other chemical entities.

In the context of antifungal therapy, for instance, combinations of azole antifungals with other classes of drugs, such as polyenes or echinocandins, are often considered for difficult-to-treat infections. nih.gov Investigating the efficacy of 1H-Imidazole, 5-(cyclopropylsulfonyl)- in combination with existing antifungal agents could lead to more effective treatment regimens. oup.com

For anticancer applications, the combination of a targeted agent like a kinase inhibitor with conventional chemotherapy or immunotherapy is a promising approach. nih.gov Exploring synergistic combinations of 1H-Imidazole, 5-(cyclopropylsulfonyl)- analogs with other anticancer drugs could reveal new therapeutic strategies. frontiersin.org

Beyond medicine, in material science, the blending of imidazole-containing polymers with other materials can lead to composites with enhanced properties. The synergistic interplay between different molecular components can result in materials with functionalities that are not achievable with the individual components alone.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 5-(cyclopropylsulfonyl)-1H-imidazole and its derivatives?

  • Methodological Answer : The synthesis typically involves sulfonation of imidazole precursors. For example, cyclopropane sulfonyl chloride can react with 5-substituted imidazoles under nucleophilic conditions. Evidence from substituted imidazole syntheses (e.g., tri-substituted derivatives in ) suggests using coupling agents like DCC/DMAP or base-mediated reactions (e.g., K₂CO₃ in DMF). A stepwise approach may include:

Functionalization of the imidazole core at the 5-position via halogenation.

Sulfonation using cyclopropane sulfonyl chloride under anhydrous conditions .
Optimization of reaction time (12–24 hrs) and temperature (0–25°C) is critical to avoid side reactions.

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing 5-(cyclopropylsulfonyl)-1H-imidazole?

  • Methodological Answer :

  • 1H/13C-NMR : Key signals include the cyclopropyl protons (δ 0.5–1.5 ppm, multiplet) and sulfonyl-adjacent imidazole protons (δ 7.5–8.5 ppm). Substituent effects on chemical shifts should be cross-referenced with databases like NIST ( ) .
  • X-ray Crystallography : Single-crystal analysis (e.g., as in ) resolves stereoelectronic effects of the sulfonyl group. Data-to-parameter ratios >10 and R-factors <0.1 ensure reliability .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated for C₆H₇N₂O₂S: 171.02 g/mol) with <2 ppm error .

Advanced Research Questions

Q. How can researchers address contradictory literature reports on the reactivity of the cyclopropane sulfonyl group in imidazole derivatives?

  • Methodological Answer : Contradictions often arise from solvent polarity, steric effects, or catalytic systems. To resolve discrepancies:

Comparative Studies : Replicate reactions under varying conditions (e.g., polar aprotic vs. nonpolar solvents) as in ’s synthesis of 2,4,5-tri-substituted imidazoles .

Mechanistic Probes : Use isotopic labeling (e.g., D₂O quenching) or computational modeling (DFT) to track sulfonyl group stability.

Data Harmonization : Cross-validate findings with multiple techniques (e.g., NMR kinetics and HPLC monitoring) .

Q. What strategies improve the yield of cyclopropane sulfonation in sterically hindered imidazole systems?

  • Methodological Answer :

  • Catalyst Optimization : Transition-metal catalysts (e.g., Pd(OAc)₂) enhance regioselectivity in crowded systems .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 mins at 100°C) and improves yield by 15–20% compared to conventional heating .
  • Protecting Groups : Temporarily block reactive imidazole NH positions with Boc or Fmoc groups to direct sulfonation .

Q. How can researchers assess the biological activity of 5-(cyclopropylsulfonyl)-1H-imidazole in enzyme inhibition studies?

  • Methodological Answer :

  • In Vitro Assays : Use kinase or protease inhibition assays (e.g., ATPase activity measurement) with positive controls like PD169316 ( ), an imidazole-based inhibitor .
  • Structure-Activity Relationship (SAR) : Modify the cyclopropane ring (e.g., fluorination) and compare IC₅₀ values.
  • Molecular Docking : Align the sulfonyl group with enzyme active sites (e.g., using AutoDock Vina) to predict binding modes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.